

# Preliminary Investigations Using 4-Aminophenylboronic Acid Pinacol Ester: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminophenylboronic acid  
pinacol ester

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## Abstract

**4-Aminophenylboronic acid pinacol ester** is a versatile and pivotal intermediate in modern organic synthesis and medicinal chemistry. Its unique bifunctionality, possessing both a nucleophilic amino group and a boronic ester suitable for cross-coupling reactions, has established it as a critical building block in the construction of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of **4-aminophenylboronic acid pinacol ester**, with a focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling are provided, alongside a comprehensive summary of its physicochemical properties.

## Introduction

**4-Aminophenylboronic acid pinacol ester**, also known as 2-(4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has emerged as an indispensable reagent for researchers. The pinacol ester provides enhanced stability and solubility compared to the free boronic acid, making it a preferred choice for a variety of chemical transformations.<sup>[1]</sup> Its primary utility lies in its robust performance in palladium-catalyzed cross-coupling reactions, most notably the

Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1]  
[2] This reaction is instrumental in creating the molecular backbones of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1]

Beyond its role in cross-coupling, the presence of the amino group offers a reactive handle for further synthetic modifications. This allows for its incorporation into diverse molecular architectures through reactions such as acylation, alkylation, and the formation of nitrogen-containing heterocycles.[1] This versatility makes it an exceptionally valuable building block for generating libraries of compounds for drug discovery and for fine-tuning the properties of existing molecules.[1][3]

## Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for **4-aminophenylboronic acid pinacol ester** is presented below.

Property	Value	Reference(s)
CAS Number	214360-73-3	
Molecular Formula	C <sub>12</sub> H <sub>18</sub> BNO <sub>2</sub>	
Molecular Weight	219.09 g/mol	
Appearance	White to light yellow solid	[4][5]
Melting Point	165-169 °C	[6]
Solubility	Slightly soluble in water.	[7]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[8]
Precautionary Statements	P261, P264, P271, P280, P302 + P352, P305 + P351 + P338	

# Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

Several methods for the synthesis of **4-aminophenylboronic acid pinacol ester** have been reported, offering different advantages in terms of yield, scalability, and reaction conditions.

## Experimental Protocol: Synthesis from 4-Aminophenylboronic Acid Hydrochloride

This protocol is based on the direct esterification of 4-aminophenylboronic acid hydrochloride with pinacol.

Materials:

- 4-aminophenylboronic acid hydrochloride (20 g)
- Pinacol (19.2 g)
- Anhydrous magnesium sulfate (46.6 g)
- Tetrahydrofuran (THF) (250 ml)
- Saturated sodium chloride solution

Procedure:

- To a 500 ml round-bottom flask, add 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate.<sup>[4]</sup>
- Add 250 ml of tetrahydrofuran to the flask.<sup>[4]</sup>
- Stir the reaction mixture at room temperature for 5 hours.<sup>[4]</sup>
- After the reaction is complete, filter the mixture.<sup>[4]</sup>
- Wash the organic phase twice with a saturated sodium chloride solution.<sup>[4]</sup>
- Dry the organic phase with anhydrous sodium sulfate.<sup>[4]</sup>

- Evaporate the solvent under reduced pressure to obtain the product.[4]

Expected Yield: 21.5 g (76%) of white, solid **4-Aminophenylboronic acid pinacol ester**.[4]

## Experimental Protocol: Scalable Two-Step Synthesis from 4-Bromoaniline

This method is suitable for larger-scale production and involves the protection of the amine, followed by metalation, esterification, and deprotection.[5][9]

### Step 1: Protection of 4-bromoaniline

- A mixture of 4-bromoaniline and diphenyl ketone is refluxed in the presence of boron trifluoride etherate for 12 hours.[5]
- The solvent is removed by vacuum evaporation.[5]
- The resulting residue is treated with triethylamine and recrystallized from methanol to afford 4-bromo-N-(diphenylmethyldene)aniline.[5]

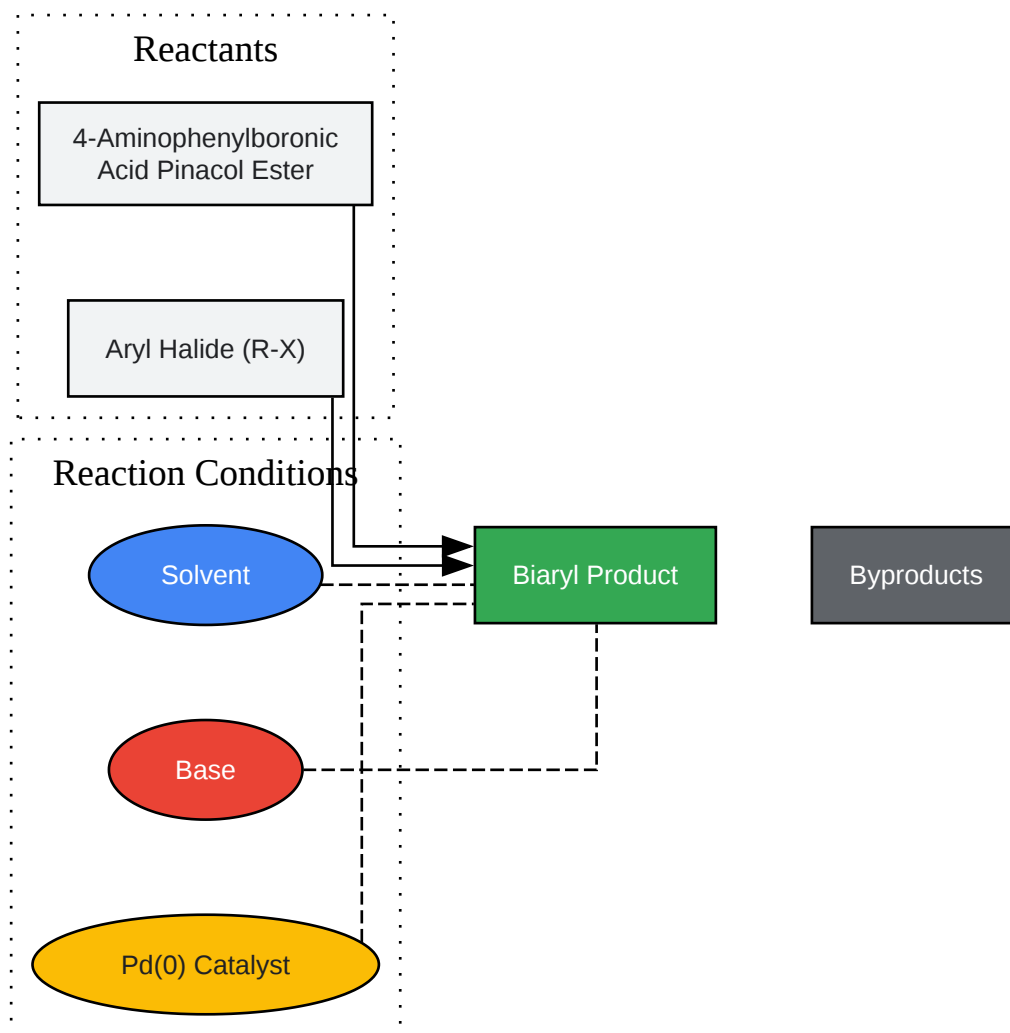
### Step 2: Metalation, Esterification, and Deprotection

- The protected 4-bromoaniline undergoes a metalation reaction with lithium trialkylmagnesiates at -20 °C.[5][9]
- The resulting intermediate is then subjected to esterification.[5]
- A subsequent deprotection step yields the final product, **4-aminophenylboronic acid pinacol ester**.[5]
- The crude product is recrystallized from ethanol.[5]

Expected Yield: This process has been successfully scaled up to kilogram quantities with good yield and high quality.[5][9] A 70% yield is reported for the final recrystallized product.[5]

## Applications in Organic Synthesis

The primary application of **4-aminophenylboronic acid pinacol ester** is in the Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> This reaction is a powerful tool for forming carbon-carbon bonds between  $sp^2$ -hybridized carbon atoms.



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Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **4-aminophenylboronic acid pinacol ester** with an aryl halide.

Materials:

- **4-Aminophenylboronic acid pinacol ester** (1.2 equivalents)
- Aryl halide (e.g., iodochromone) (1.0 equivalent)
- PdCl<sub>2</sub>(dppf) (palladium catalyst, e.g., 0.05 equivalents)[4]
- Base (e.g., potassium carbonate, 2.0 equivalents)
- Solvent (e.g., dioxane or DMF)
- Water
- Ethyl acetate

Procedure:

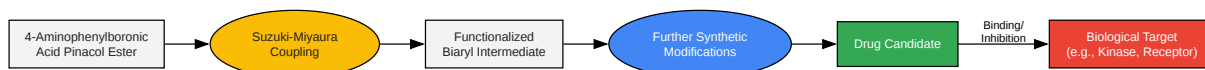
- In a reaction vessel, combine the **4-aminophenylboronic acid pinacol ester**, the aryl halide, and the base.
- Add the solvent to the mixture.
- Deaerate the reaction mixture with nitrogen for approximately 30 minutes.[4]
- Add the palladium catalyst, PdCl<sub>2</sub>(dppf), to the mixture.[4]
- Heat the reaction mixture with stirring (e.g., at 100°C) for several hours (e.g., 6 hours).[4]  
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[4]
- Quench the residue with water and extract the product with ethyl acetate.[4]
- Combine the organic layers, dry with a drying agent (e.g., anhydrous Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to obtain the crude product.[4]
- Purify the crude product using column chromatography (e.g., Combi-flash<sup>TM</sup> with 20% ethyl acetate in hexane as the eluent).[4]

**Yields:** The yields of Suzuki-Miyaura reactions are highly dependent on the specific substrates and reaction conditions but are often in the range of good to excellent. A yield of 50.78% is reported for a specific reaction.[4]

## Applications in Drug Discovery and Medicinal Chemistry

**4-Aminophenylboronic acid pinacol ester** is a valuable building block in the synthesis of a wide range of biologically active compounds.[5]

- **Targeted Therapies:** It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer.[2] Boron-containing compounds are also being explored for their potential in Boron Neutron Capture Therapy (BNCT).[2]
- **Kinase Inhibitors:** It has been used in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[10]
- **Antimicrobial and Antitubercular Agents:** The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize potential antitubercular and antimicrobial compounds.[11]
- **Other Therapeutic Areas:** It is also used in the preparation of  $\gamma$ -secretase modulators for the potential treatment of Alzheimer's disease.[6][11]



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Caption: Role of the ester in a drug discovery workflow.

## Other Notable Applications

The utility of **4-aminophenylboronic acid pinacol ester** extends beyond drug discovery:

- **Fluorescent Sensors:** It has been applied in the synthesis of fluorescent sensors for the detection of heavy metal ions such as mercury(II).[5]
- **Organic Light-Emitting Diodes (OLEDs):** It is an intermediate in the synthesis of organic light-emitting materials.[4]
- **Advanced Materials:** The compound is used to prepare low band-gap semiconductors and polymers for applications like n-channel field-effect transistors.[6][11]

## Conclusion

**4-Aminophenylboronic acid pinacol ester** is a highly valuable and versatile reagent in chemical synthesis. Its stability, solubility, and dual functionality make it an essential building block for a wide array of applications, from the synthesis of life-saving pharmaceuticals to the development of next-generation organic materials. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, empowering scientists to continue to innovate and make new discoveries.

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